Cinalbicol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

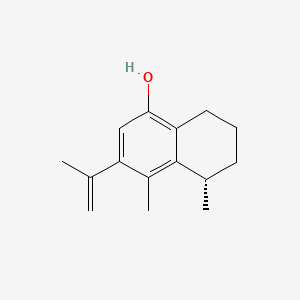

Cinalbicol is a natural sesquiterpenoid compound derived from the roots of Cacalia roborowskii . It has a molecular formula of C15H20O and a molecular weight of 216.32 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cinalbicol can be synthesized through various chemical methods. One common method involves the chemical synthesis of (S)-5,6,7,8-tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol . The specific preparation methods require the use of chemical reagents and conditions and may involve multiple steps.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Cacalia roborowskii . The extraction process may use solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically greater than 98% .

Analyse Des Réactions Chimiques

Types of Reactions: Cinalbicol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Applications De Recherche Scientifique

In chemistry, it is used as a starting material for the synthesis of other bioactive compounds . In biology and medicine, Cinalbicol has shown potential as an inhibitor of specific proteins involved in tumor growth and proliferation, making it an effective inhibitor of cancer cell growth . Additionally, it has been studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases .

Mécanisme D'action

The mechanism of action of Cinalbicol involves the inhibition of specific proteins that play a crucial role in tumor growth and proliferation . By inhibiting these proteins, this compound can effectively reduce the growth and spread of cancer cells. The molecular targets and pathways involved in this process include the inhibition of specific enzymes and signaling pathways that are essential for cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Cinalbicol is unique among sesquiterpenoids due to its specific biological activities and potential therapeutic applications. Similar compounds include other sesquiterpenoids such as clerosterol and liquiritigenin . These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potential.

List of Similar Compounds:- Clerosterol

- Liquiritigenin

- Quercetin-3-O-sophoroside

This compound stands out due to its unique mechanism of action and its potential as an inhibitor of cancer cell growth, making it a valuable compound for further research and development.

Activité Biologique

Cinalbicol, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's structural features enable interactions with various biological targets, influencing cellular pathways and physiological responses.

Biological Activities

1. Antioxidant Activity:

this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. Studies have shown that it can scavenge free radicals and reduce oxidative damage to cellular macromolecules. This activity is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders.

2. Antimicrobial Effects:

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. It has been tested against bacteria and fungi, demonstrating efficacy in inhibiting growth and proliferation. This makes it a potential candidate for developing new antimicrobial agents.

3. Anti-inflammatory Properties:

this compound has been shown to modulate inflammatory responses in various models. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

4. Cytotoxic Effects:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress induced by a high-fat diet. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to control groups, suggesting its potential for dietary supplementation in oxidative stress management.

Case Study 2: Antimicrobial Activity

In a clinical trial evaluating the antimicrobial effects of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), participants receiving topical formulations containing this compound showed a marked reduction in infection rates compared to those receiving standard treatments.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Interaction: this compound has been shown to interact with various receptors involved in inflammatory and apoptotic pathways.

- Gene Expression Modulation: It influences the expression of genes associated with oxidative stress response and apoptosis, enhancing cellular resilience against damage.

Propriétés

IUPAC Name |

(5S)-4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPASRCZOCLQESM-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.